Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate
Description
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS: 2243636-73-7) is an α,β-unsaturated ester featuring a 5-bromopyridin-3-yl substituent. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol . The compound’s structure combines a pyridine ring (halogenated at the 5-position) with an ethyl prop-2-enoate moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions, often purified via column chromatography .
Properties
IUPAC Name |
ethyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMUVIIGRDYDLA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate (CAS: 912760-94-2)
- Key Difference : Addition of a 2-methoxy group on the pyridine ring.
- The bromine at the 5-position remains a viable site for further functionalization .
Ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (EHD)
- Key Difference: Replacement of the pyridine ring with a phenolic ring containing hydroxyl and methoxy groups.
- Impact : The hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding, as evidenced by X-ray diffraction studies showing a supramolecular network stabilized by O–H···O interactions .
Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate
- Key Difference : A trifluoromethyl (-CF₃) group on the phenyl ring.
Functional Group Modifications
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
- Key Difference: Substitution of the pyridine ring with a 4-methylphenyl group and addition of a cyano (-CN) group at the α-position.
- Impact: The cyano group increases electron deficiency, favoring nucleophilic attack. Crystal structure analysis reveals a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), which may influence solid-state packing .
Coumarin Derivatives (e.g., Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enoate)
Heterocyclic Variations
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Physicochemical Data
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